![molecular formula C12H13F3N2O B7807291 N-[2-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7807291.png)
N-[2-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide
Overview
Description
N-[2-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C12H13F3N2O and its molecular weight is 258.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Inhibitory Effects in Transcription and Enzyme Potency
- N-[2-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide derivatives have been explored as inhibitors in transcription mediated by NF-kappaB and AP-1 transcription factors. Structural modifications to these compounds can significantly impact their cell-based activity and gastrointestinal permeability (Palanki et al., 2000).
- Another derivative, identified as (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492), showed high potency as a poly(ADP-ribose) polymerase (PARP) inhibitor, indicating its potential in cancer therapy and other medical applications (Penning et al., 2010).
Antifungal and Antimicrobial Activities
- Certain N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives displayed moderate antifungal activities, offering potential use in combating phytopathogenic fungi (Wu et al., 2012).
- Synthesized N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives showed promising antimicrobial properties against methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis (Bąk et al., 2020).
Anti-Cancer Potentials
- A novel class of (2R, 4S)-N-(2, 5-Difluorophenyl)-4-hydroxy-1-(2, 2, 2-trifluoroacetyl) pyrrolidine-2-carboxamide derivatives demonstrated significant effects on cell viability and apoptosis in HepG2 cells, suggesting potential as a therapeutic tool for hepatocellular carcinoma treatment (Ramezani et al., 2017).
Crystal Structure Analysis
- The crystal and molecular structure of certain pyrrolidine-2-carboxamide derivatives, like (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide, have been studied, providing insights into their molecular configurations and potential applications in various fields (Chen et al., 2011).
properties
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O/c13-12(14,15)8-4-1-2-5-9(8)17-11(18)10-6-3-7-16-10/h1-2,4-5,10,16H,3,6-7H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXWHEMTOAOMFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=CC=C2C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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